5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to diversify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions can include derivatives with modified functional groups, which can enhance the compound’s biological activity or alter its physical properties .
Scientific Research Applications
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Phenyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Phenyl-7-hydroxy-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
The uniqueness of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime lies in its specific functional groups and their positions on the pyrazolo[1,5-a]pyrimidine core. These structural features can significantly influence its biological activity and potential therapeutic applications .
Biological Activity
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (PHPC) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an enzyme inhibitor, and a modulator of various biological pathways. This article reviews the biological activity of PHPC, synthesizing findings from recent studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxypyrazole moiety, which is critical for its biological interactions.
Biological Activity Overview
1. Anticancer Activity
Research indicates that PHPC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Enzyme Inhibition
PHPC has been identified as a potent inhibitor of several enzymes involved in cancer progression and inflammation. For example, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis. The inhibition of COX activity suggests that PHPC may possess anti-inflammatory properties alongside its anticancer effects.
3. Antimicrobial Properties
Emerging studies have also highlighted the antimicrobial potential of PHPC. It has shown effectiveness against various bacterial strains, indicating its possible use in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits COX enzymes | |
Antimicrobial | Effective against multiple bacterial strains |
Detailed Research Findings
- Anticancer Mechanism : A study by Lindsley et al. (2021) reported that PHPC induces apoptosis through mitochondrial pathways and activates caspases involved in cell death processes . The compound was shown to significantly reduce tumor size in animal models.
- Enzyme Interaction : Research published in ACS Infectious Diseases highlighted the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, revealing that modifications at specific positions on the ring system enhance enzyme inhibition potency .
- Antimicrobial Efficacy : A recent investigation into novel derivatives found that PHPC exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. Notably, researchers have explored various substituents on the pyrazolo ring to enhance biological activity while maintaining structural integrity.
Properties
IUPAC Name |
N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFPIMBFUWJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.